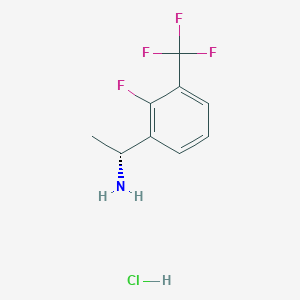
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl is a chiral amine compound characterized by the presence of fluorine atoms, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding ketone, 2-fluoro-3-(trifluoromethyl)acetophenone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
Medicine:
- Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
- α-(trifluoromethyl)styrenes
- 3-trifluoromethyl-1,2,4-triazoles
Comparison:
- (R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hcl is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and reactivity.
- (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol shares a similar structure but differs in the position of the amino group and the presence of a hydroxyl group.
- α-(trifluoromethyl)styrenes are versatile intermediates in organic synthesis but lack the chiral amine functionality.
- 3-trifluoromethyl-1,2,4-triazoles are known for their pharmaceutical applications but have a different core structure and reactivity profile.
Eigenschaften
IUPAC Name |
(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHILUDLKIQEF-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














